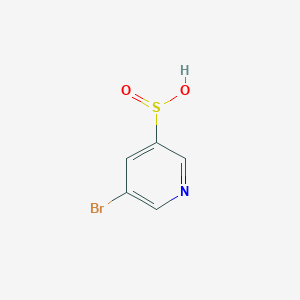

5-Bromopyridine-3-sulfinic acid

CAS No.:

Cat. No.: VC17379269

Molecular Formula: C5H4BrNO2S

Molecular Weight: 222.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4BrNO2S |

|---|---|

| Molecular Weight | 222.06 g/mol |

| IUPAC Name | 5-bromopyridine-3-sulfinic acid |

| Standard InChI | InChI=1S/C5H4BrNO2S/c6-4-1-5(10(8)9)3-7-2-4/h1-3H,(H,8,9) |

| Standard InChI Key | LFESBFLGGCMSDM-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC=C1Br)S(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Composition

The molecular formula of 5-bromopyridine-3-sulfinic acid is C₅H₄BrNO₂S, with a molecular weight of 222.06 g/mol. The pyridine ring provides aromaticity, while the electron-withdrawing bromine and sulfinic acid groups influence its electronic structure. The sulfinic acid moiety (-SO₂H) is less acidic than its sulfonic acid analog (-SO₃H), with typical pKa values for sulfinic acids ranging between 1.5–2.5 .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₄BrNO₂S | |

| Molecular Weight | 222.06 g/mol | |

| Density | 2.0±0.1 g/cm³ (analog estimate) | |

| Melting Point | >300°C (decomposes) |

Synthesis and Reaction Pathways

Direct Synthesis Strategies

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonation | SO₂, H₂SO₄, 100°C | ~60% |

| Reduction | LiAlH₄, THF, 0°C | ~45% |

Physicochemical Properties

Acidity and Solubility

The sulfinic acid group confers moderate acidity, with an estimated pKa of 1.8–2.2 . This is less acidic than sulfonic acids (pKa ~ -6) but stronger than carboxylic acids (pKa ~ 4–5). The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in non-polar solvents.

Thermal Stability

Analogous compounds like 5-bromo-3-pyridinesulfonic acid exhibit decomposition temperatures above 300°C , suggesting similar stability for the sulfinic acid derivative.

Applications in Organic Synthesis

Cross-Coupling Reactions

5-Bromopyridine-3-sulfinic acid’s bromine atom enables participation in Sonogashira or Suzuki couplings. For instance, palladium-catalyzed reactions with terminal alkynes could yield alkynylated pyridines, valuable in pharmaceutical intermediates .

Sulfinic Acid Reactivity

The -SO₂H group can undergo:

-

Oxidation: To sulfonic acids using hydrogen peroxide.

-

Nucleophilic substitution: With amines or thiols to form sulfonamides or thioesters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume